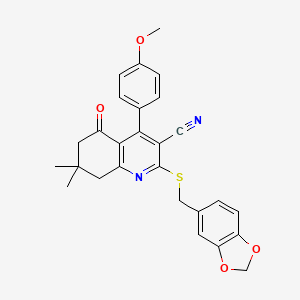

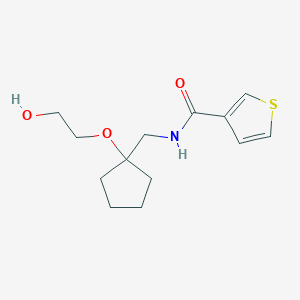

![molecular formula C16H19F3N2O2 B2892607 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2202342-51-4](/img/structure/B2892607.png)

2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications

1. Cyclisation and Synthesis of Pyrrolidines and Piperidines

Research demonstrates that trifluoromethyl groups play a significant role in cyclisation processes. For instance, triflic acid is effective for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, favoring the formation of these compounds over piperidines. This indicates the potential use of trifluoromethyl groups in the efficient formation of polycyclic systems, which could be relevant for the compound (Haskins & Knight, 2002).

2. Coordination Chemistry and Electrophilic Properties

Trifluoromethyl groups have been studied in the context of coordination chemistry. For example, cyclometalated diruthenium complexes bridged by pyridine derivatives show varying electrochemical properties, which are influenced by the presence of trifluoromethyl groups. These complexes have potential applications in electrochemistry and catalysis (Yao et al., 2015).

3. Synthesis and Crystal Structure Analysis

The compound's related pyridine derivatives have been analyzed for their crystal structure, providing insights into their conformational properties. Such studies are crucial for understanding the structural aspects of these compounds, which can influence their chemical reactivity and potential applications in material science and drug design (Orsini et al., 1993).

4. Luminescent Properties in Biological Sensing

Pyridine derivatives, especially those with trifluoromethyl groups, have been noted for their luminescent properties. These properties are particularly useful in the development of luminescent lanthanide compounds for biological sensing applications. This suggests potential research applications for the compound in bio-imaging and sensing technologies (Halcrow, 2005).

5. Formation of Hypervalent Complexes

Trifluoromethyl groups contribute to the formation of hypervalent complexes with pyridine, which are significant in supramolecular chemistry. The binding motifs facilitated by these interactions have potential applications in the design of new molecular assemblies and materials (Nakash, Gut, & Goldvaser, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridine (tfmp) derivatives, have been found to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Mode of Action

Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially involving the exchange of atoms or groups within the molecule .

Biochemical Pathways

Compounds with similar structures have been found to participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Based on its structural similarity to tfmp derivatives, it can be inferred that the compound may have a variety of effects depending on its specific targets .

Properties

IUPAC Name |

cyclopropyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O2/c17-16(18,19)13-2-1-3-14(20-13)23-10-11-6-8-21(9-7-11)15(22)12-4-5-12/h1-3,11-12H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAKYHEDVYIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)

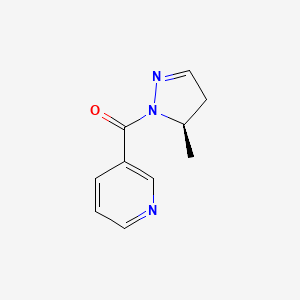

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)

![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)

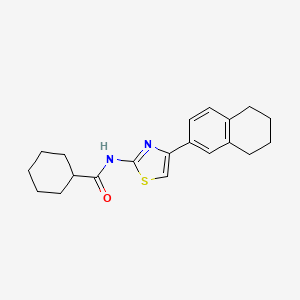

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2892539.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2892546.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2892547.png)